4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;;/h1-3,8,17H,4-7,16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCJOGBCMJZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl compound. This can be achieved through the trifluoromethylation of phenyl rings using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylphenyl compound is then reacted with piperidin-4-amine under specific conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride (CAS: 149401-02-5):
This compound differs by having a benzyl group attached to the piperidine nitrogen, with the trifluoromethyl group at the 4-position of the phenyl ring (vs. 3-position in the target compound). The positional isomerism may alter steric interactions and binding affinities in biological targets. Purity is reported as 95% .- The smaller ring size increases ring strain, which could influence metabolic stability .
4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride :
Substituting piperidine with tetrahydropyran introduces an oxygen atom, enhancing hydrogen-bonding capacity. This modification may improve solubility but reduce basicity compared to the nitrogen-containing piperidine .
Functional Group Variations
- [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride: The trifluoromethyl group is replaced with a chloro substituent.
[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride (Compound 38):
This compound includes a nitro-triazole moiety and bis-trifluoromethylbenzyl groups. The nitro group increases polarity, while the triazole may participate in π-π stacking. Melting point: 184–186°C .- 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride: An ethyl group on the piperidine ring introduces additional hydrophobicity. Molecular weight: 269.14 g/mol (vs.
Physical and Chemical Properties
Key Observations :
- The dihydrochloride salt form (common in the target compound and others) enhances water solubility compared to free bases.
- Bulkier substituents (e.g., nitro-triazole in Compound 38) correlate with higher melting points, suggesting stronger crystal lattice interactions.
Biological Activity
4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, with the CAS number 1707358-71-1, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a trifluoromethyl phenyl group, which may influence its pharmacological properties.
- Molecular Formula : C₁₂H₁₇Cl₂F₃N₂
- Molecular Weight : 317.18 g/mol
- Structure : The compound consists of a piperidine core with a trifluoromethyl group attached to the phenyl ring, which is hypothesized to enhance lipophilicity and possibly affect receptor binding.
The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific biological targets. The compound has shown promise in modulating neurotransmitter systems and may have implications in treating neurological disorders.
Pharmacological Studies
Recent research has highlighted the compound's efficacy against certain pathogens and its potential use in drug discovery:
- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit activity against Mycobacterium tuberculosis and other bacterial strains. This suggests potential applications in treating infectious diseases .
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, analogs of this compound have shown cytotoxic effects comparable to established chemotherapeutics .
- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Preliminary studies have indicated effects on serotonin and dopamine pathways, which are critical in neuropsychiatric conditions .
Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives including this compound revealed significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis showed that modifications at the phenyl position could enhance activity while maintaining selectivity .
Study 2: Cancer Cell Line Testing
In a comparative study of various piperidine derivatives against human cancer cell lines (e.g., MCF-7 and U-937), the compound exhibited IC₅₀ values indicating effective cytotoxicity. Flow cytometry results confirmed that the mechanism involved apoptosis induction through caspase activation pathways .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., trifluoromethylphenyl intermediates and piperidine precursors). Techniques like HPLC (High-Performance Liquid Chromatography) with UV detection (≥98% purity thresholds) can monitor reaction progress and impurity profiles . For example, highlights the use of iron powder reduction and formic acid treatment in analogous syntheses, suggesting similar protocols for intermediate purification.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (1H/13C, 19F for trifluoromethyl groups) with FT-IR to confirm functional groups (e.g., amine vibrations at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). For salt forms like dihydrochloride, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency . emphasizes the importance of environmental factors (pH, temperature) in stability testing, requiring periodic reanalysis via TGA/DSC to assess hygroscopicity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC-UV to track degradation products (e.g., hydrolysis of the piperidine ring or trifluoromethyl group oxidation). notes that pH fluctuations >7.0 may protonate the amine group, altering solubility and reactivity; thus, buffered solutions (pH 4–6) are recommended for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities to receptors like serotonin or dopamine transporters. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess conformational stability in lipid bilayers. ’s ICReDD framework integrates quantum chemical calculations to refine binding poses and predict metabolite pathways . For example, the trifluoromethyl group’s electronegativity may enhance hydrophobic interactions, as seen in analogous piperidine-based receptor antagonists .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Apply Hill coefficient analysis to quantify cooperativity in dose-response curves. reports discrepancies in cytotoxic activity of similar arylpiperidines due to assay-specific parameters (e.g., cell line viability thresholds), necessitating meta-analysis of IC50 values across studies . Statistical tools like ANOVA can identify confounding variables (e.g., solvent DMSO concentrations >0.1% affecting membrane permeability) .
Q. What strategies enable the elucidation of structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) and test in vitro/in vivo models. Free-Wilson analysis or Hansch QSAR models correlate substituent physicochemical properties (logP, polar surface area) with activity. demonstrates that pyridinyl and benzamide analogs exhibit enhanced agrochemical activity due to improved lipid solubility, suggesting similar derivatization for pesticidal applications .
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
- Methodological Answer : Standardize protocols using Quality by Design (QbD) principles, including critical process parameters (CPPs) like reaction agitation speed and inert gas purity. advocates for fractional factorial designs to isolate variables causing yield variability (e.g., trace moisture in solvents degrading intermediates) . Collaborative interlab studies, as in ’s synthesis of cytotoxic arylpropanones, can identify best practices (e.g., strict anhydrous conditions) .
Data Analysis and Contradiction Management
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals for EC50/IC50 values. highlights the use of response surface methodology (RSM) to optimize reaction conditions when interactions between variables (e.g., temperature and catalyst loading) obscure trends . Outlier detection (Grubbs’ test) ensures data integrity.
Q. How should researchers interpret conflicting toxicity profiles between in vitro and in vivo studies?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., hepatic clearance in vivo vs. static cell culture conditions). ’s safety data for similar hydrochlorides emphasizes interspecies variability in CYP450 metabolism, necessitating metabolite profiling (LC-MS/MS) to identify toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
